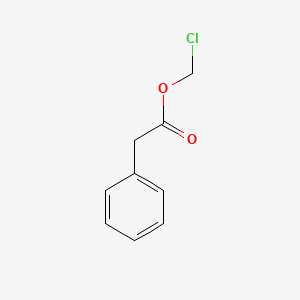

Chloromethyl phenylacetate

CAS No.:

Cat. No.: VC14029772

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClO2 |

|---|---|

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | chloromethyl 2-phenylacetate |

| Standard InChI | InChI=1S/C9H9ClO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

| Standard InChI Key | KFYXXCWHKINEIC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)OCCl |

Introduction

Chemical Structure and Isomerism

Chloromethyl phenylacetates are aromatic esters with the general formula or , depending on the substitution pattern. The chloromethyl group () and acetate moiety () are attached to the benzene ring at distinct positions, leading to structural isomers that exhibit varying reactivity and physical properties.

Positional Isomers

-

2-(Chloromethyl)phenyl acetate (CAS 15068-08-3): The chloromethyl group is ortho to the acetate substituent. This isomer has a molecular weight of 184.62 g/mol and a density of 1.2 g/mL at 25°C .

-

4-(Chloromethyl)phenylacetic acid methyl ester (CAS 95360-33-1): The chloromethyl group is para to the acetic acid methyl ester chain. It has a molecular weight of 198.65 g/mol and a boiling point of 98–100°C at 1.5 mmHg .

The spatial arrangement of functional groups influences intermolecular interactions and steric effects, which in turn affect melting points, solubility, and reaction kinetics. For instance, the ortho isomer’s melting point (32–37°C) is significantly lower than that of the para isomer, reflecting differences in crystal packing efficiency.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of 4-(chloromethyl)phenylacetic acid methyl ester involves a two-step process:

-

Chlorination of 3-Isochromone: Reacting 3-isochromone with thionyl chloride () under reflux conditions yields 2-chloromethylphenylacetyl chloride. This step achieves a 95.5% conversion rate after 4 hours .

-

Esterification with Methanol: The acyl chloride intermediate is treated with methanol at 20°C, producing the methyl ester. The reaction is exothermic and requires ice cooling to maintain temperature control .

Industrial Production

Industrial protocols optimize yield and purity through continuous-flow reactors and catalytic systems. For example, the use of radical initiators like azobisisobutyronitrile (AIBN) enhances chlorination efficiency in large-scale syntheses .

Physical and Chemical Properties

Physicochemical Parameters

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O stretch) and 1260 cm (C–O ester linkage) .

-

NMR: NMR signals at δ 2.35 (s, 3H, CH), 4.60 (s, 2H, CHCl), and 7.25–7.45 (m, 4H, aromatic) .

Reactivity and Chemical Transformations

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Yields chloromethylphenylacetic acid and methanol.

-

Basic Hydrolysis: Produces the sodium salt of chloromethylphenylacetic acid .

Nucleophilic Substitution

The chloromethyl group reacts with nucleophiles (e.g., amines, alkoxides) via an mechanism:

This reactivity is exploited to synthesize secondary amines and ethers, which are precursors to pharmaceuticals .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Chloromethyl phenylacetates are used to synthesize:

-

Antihypertensive Agents: The chloromethyl group facilitates alkylation of amine-containing drugs.

-

Anticancer Compounds: Substitution reactions introduce pharmacophores into aromatic systems .

Agrochemicals

These compounds serve as building blocks for herbicides and fungicides. For example, coupling with thiourea derivatives yields sulfonylurea-based herbicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume